Tagarafdeg

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

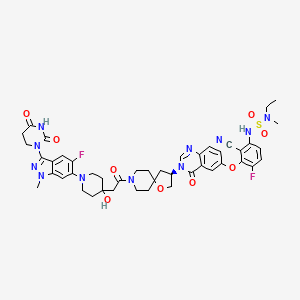

C45H49F2N11O9S |

|---|---|

Molekulargewicht |

958.0 g/mol |

IUPAC-Name |

(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane |

InChI |

InChI=1S/C45H49F2N11O9S/c1-4-53(2)68(64,65)52-35-8-6-32(46)40(31(35)24-48)67-28-5-7-34-29(19-28)42(61)58(26-49-34)27-22-45(66-25-27)12-17-56(18-13-45)39(60)23-44(63)10-15-55(16-11-44)37-21-36-30(20-33(37)47)41(51-54(36)3)57-14-9-38(59)50-43(57)62/h5-8,19-21,26-27,52,63H,4,9-18,22-23,25H2,1-3H3,(H,50,59,62)/t27-/m1/s1 |

InChI-Schlüssel |

OCDRMYDQTIPVOI-HHHXNRCGSA-N |

Isomerische SMILES |

CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)OC2=CC3=C(C=C2)N=CN(C3=O)[C@@H]4CC5(CCN(CC5)C(=O)CC6(CCN(CC6)C7=C(C=C8C(=C7)N(N=C8N9CCC(=O)NC9=O)C)F)O)OC4)C#N |

Kanonische SMILES |

CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)OC2=CC3=C(C=C2)N=CN(C3=O)C4CC5(CCN(CC5)C(=O)CC6(CCN(CC6)C7=C(C=C8C(=C7)N(N=C8N9CCC(=O)NC9=O)C)F)O)OC4)C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Tagarafdeg (CFT1946): A Technical Guide to a Novel BRAF V600E Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tagarafdeg (CFT1946) is a first-in-class, orally bioavailable, and mutant-selective bifunctional degradation activating compound (BiDAC). It is designed to target and induce the degradation of the BRAF V600E mutant protein, a key driver in a variety of cancers, including melanoma, colorectal cancer, and non-small cell lung cancer. Unlike traditional BRAF inhibitors that can lead to resistance through paradoxical RAF activation, this compound eliminates the mutant protein, offering a potential new therapeutic strategy for patients with BRAF V600-mutant solid tumors, including those who have developed resistance to prior BRAF inhibitor therapy. This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound.

Core Mechanism of Action

This compound operates as a heterobifunctional protein degrader.[1] It is composed of two key moieties: a ligand that selectively binds to the BRAF V600E mutant protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This dual-binding action brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the BRAF V600E protein.[3] The polyubiquitinated protein is then recognized and degraded by the proteasome.[1][3] This degradation effectively removes the oncogenic driver, leading to the inhibition of the downstream MAPK signaling pathway and subsequent reduction in tumor cell proliferation.[1]

A key advantage of this degradation mechanism is the prevention of paradoxical RAF activation, a common resistance mechanism to BRAF inhibitors where the inhibitor-bound mutant BRAF can still form dimers and signal.[3][4][5] By destroying the protein, this compound circumvents this issue.[3]

Preclinical and Clinical Data

Quantitative In Vitro and In Vivo Data

This compound has demonstrated potent and selective degradation of BRAF V600E in preclinical models, leading to tumor regression.[2][6] Initial clinical data from the Phase 1/2 trial (NCT05668585) have shown that this compound is well-tolerated and demonstrates anti-tumor activity in patients with BRAF V600 mutant solid tumors.[7][8]

| Parameter | Value | Cell Line/Model | Source |

| DC50 (BRAFV600E Degradation) | 14 nM | A375 cells (melanoma) | [2][5][9] |

| IC50 (ERK Phosphorylation Inhibition) | 11 nM (at 24hr) | A375 cells | [6] |

| GI50 (Cell Growth Inhibition) | 94 nM (at 96hr) | A375 cells | [6] |

| In Vivo Efficacious Dose | 10 mg/kg PO BID | A375 xenograft mouse model | [2][6] |

| Phase 1 Dose Escalation Cohorts | 20, 80, 160, 320, 640 mg BID | Human Patients | [8] |

| Confirmed Partial Responses (Phase 1) | 2 | Patients with BRAF V600 mutant solid tumors | [7][8] |

Clinical Trial Overview

The ongoing Phase 1/2 clinical trial is evaluating the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with other agents in patients with BRAF V600 mutant solid tumors.[4] As of July 2024, 36 patients have been enrolled across five dose-escalation cohorts.[8] The majority of these patients had received a median of three prior therapies, including BRAF inhibitors.[7][8] The data indicate a well-tolerated safety profile with mostly Grade 1 or 2 adverse events and no dose-limiting toxicities.[7][8] Pharmacokinetic analysis showed dose-proportional exposure, and pharmacodynamic assessments confirmed degradation of the BRAF V600E protein in post-treatment biopsies.[7]

Experimental Protocols and Methodologies

In Vitro BRAF V600E Degradation Assay

-

Cell Line: A375 human melanoma cell line, which harbors the BRAF V600E mutation.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 24 hours).

-

Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for BRAF V600E and a loading control (e.g., GAPDH).

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software. The level of BRAF V600E is normalized to the loading control and expressed as a percentage of the vehicle-treated control. The DC50 value is calculated from the dose-response curve.

In Vivo Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: A375 cells are subcutaneously injected into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered orally (PO) twice daily (BID) at specified doses (e.g., 0.3-10 mg/kg).[2]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Conclusion and Future Directions

This compound represents a promising new therapeutic modality for cancers driven by BRAF V600 mutations. Its unique mechanism of action, which involves the targeted degradation of the oncogenic protein, offers the potential to overcome resistance mechanisms that limit the efficacy of current BRAF inhibitors. The preclinical data are robust, and the initial clinical findings are encouraging, demonstrating a favorable safety profile and early signs of anti-tumor activity. Further clinical investigation is underway to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other targeted agents, in a broader patient population.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. youtube.com [youtube.com]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. investing.com [investing.com]

- 8. trial.medpath.com [trial.medpath.com]

- 9. researchgate.net [researchgate.net]

Tagarafdeg (CFT1946): A Technical Guide to a Mutant-Selective BRAF Degrader

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tagarafdeg (also known as CFT1946) is a first-in-class, orally bioavailable, and mutant-selective bifunctional degradation activating compound (BiDAC). It is designed to target and degrade BRAF V600 mutant proteins, a key driver in a variety of solid tumors, including melanoma, colorectal cancer (CRC), and non-small cell lung cancer (NSCLC). By hijacking the body's own ubiquitin-proteasome system, this compound offers a novel therapeutic modality aimed at overcoming the resistance mechanisms that limit the efficacy of traditional BRAF inhibitors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction

Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, promoting uncontrolled cell proliferation and survival.[1][2] While small-molecule inhibitors targeting BRAF V600 have shown clinical benefit, their effectiveness is often hampered by acquired resistance, frequently driven by mechanisms that promote RAF dimerization.[2][3]

This compound represents a paradigm shift from inhibition to degradation. As a heterobifunctional molecule, it acts as a molecular bridge, bringing mutant BRAF V600 proteins into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the mutant BRAF protein, thereby abrogating downstream signaling.[5] A key advantage of this approach is its potential to overcome resistance mechanisms, as the targeted protein is eliminated rather than merely inhibited.[2]

Mechanism of Action

This compound's mechanism of action is centered on the principles of targeted protein degradation. The molecule consists of two key moieties: one that selectively binds to mutant BRAF V600 proteins and another that recruits the CRBN E3 ubiquitin ligase.[1]

The process unfolds as follows:

-

Ternary Complex Formation: this compound simultaneously binds to the neosubstrate (mutant BRAF V600) and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the mutant BRAF protein.

-

Proteasomal Degradation: The polyubiquitinated BRAF protein is then recognized and degraded by the 26S proteasome.[5]

-

Pathway Inhibition: The degradation of mutant BRAF V600 leads to the suppression of the downstream MAPK signaling pathway, as evidenced by a decrease in the phosphorylation of ERK (pERK).[6][7]

This degradation-based approach is distinct from traditional BRAF inhibitors, as it prevents the paradoxical RAF activation that can occur when inhibitors promote the dimerization of BRAF proteins.[2]

Figure 1: Mechanism of Action of this compound (CFT1946).

Quantitative Data Summary

Preclinical Data

This compound has demonstrated potent and selective degradation of mutant BRAF V600E in preclinical models.

| Parameter | Cell Line | Value | Time Point | Reference |

| DC50 (Degradation) | A375 (BRAF V600E) | 14 nM | 24 h | [8] |

| IC50 (pERK Inhibition) | A375 NRASQ61K | 42 nM | 1 h | [9] |

| GI50 (Growth Inhibition) | A375 NRASQ61K | 150 nM | 96 h | [9] |

In Vivo Efficacy

In vivo studies using xenograft mouse models have shown significant anti-tumor activity.

| Model | Treatment | Dosage | Outcome | Reference |

| A375 Xenograft | This compound | 0.3-10 mg/kg PO BID | Dose-dependent tumor regression. 10 mg/kg resulted in sustained regression. | [8] |

| BRAFi-Resistant A375 + NRAS-Q61K Xenograft | This compound + Trametinib | 10 & 30 mg/kg BID + 0.1 mg/kg | Tumor regression up to Day 16-19. | [6] |

| BRAF V600X CRC Xenograft | This compound | Not specified | Outperformed standard of care (encorafenib + cetuximab). | [7] |

Clinical Trial Data (Phase 1/2 - NCT05668585)

The ongoing Phase 1/2 clinical trial is evaluating the safety, tolerability, and preliminary efficacy of this compound in patients with BRAF V600 mutant solid tumors.

| Parameter | Details | Reference |

| Study Design | Open-label, multicenter, dose escalation and expansion study. | [10] |

| Arms | Monotherapy and in combination with trametinib or cetuximab. | [11] |

| Dose Escalation Cohorts (Monotherapy) | 20, 80, 160, 320, 640 mg BID. | [12] |

| Safety Profile | Well-tolerated with no dose-limiting toxicities or treatment-related serious adverse events reported in initial findings. | [13] |

| Pharmacokinetics (PK) | Dose-dependent bioavailability observed. | [13] |

| Pharmacodynamics (PD) | Degradation of BRAF V600E protein observed in all available post-treatment biopsies. | [13] |

Experimental Protocols

HiBiT-Based Protein Degradation Assay

This protocol outlines a method for quantifying this compound-induced degradation of BRAF V600E using the Nano-Glo® HiBiT Lytic Detection System.

Figure 2: Experimental Workflow for HiBiT Protein Degradation Assay.

Methodology:

-

Cell Culture: Culture A375 cells engineered to endogenously express BRAF V600E tagged with the 11-amino-acid HiBiT peptide. Maintain cells in appropriate growth medium at 37°C and 5% CO2.

-

Cell Seeding: Seed the cells into white, opaque 96-well plates at a density that ensures they are in the exponential growth phase at the time of the assay.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then further dilute in culture medium to the final desired concentrations.

-

Treatment: Add the diluted this compound to the appropriate wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours) to allow for protein degradation.

-

Lysis and Detection:

-

Equilibrate the plate to room temperature.

-

Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

-

Add a volume of the reagent equal to the culture medium in each well.

-

Mix on an orbital shaker for 5-10 minutes to ensure complete cell lysis and formation of the luminescent NanoBiT® complex.[14]

-

-

Measurement: Read the luminescence using a plate luminometer.

-

Data Analysis: Normalize the luminescence signals to the vehicle-treated controls to determine the percentage of remaining protein. Plot the percentage of degradation against the logarithm of the this compound concentration and fit a dose-response curve to calculate the DC50 value.[15]

In Vivo Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model.

Methodology:

-

Cell Preparation: Harvest A375 cells during their exponential growth phase. Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration:

-

Prepare this compound in a vehicle suitable for oral administration (PO).

-

Administer the designated dose (e.g., 10 mg/kg) twice daily (BID) via oral gavage.

-

The control group receives the vehicle only.

-

-

Efficacy Assessment:

-

Measure tumor volume using calipers 2-3 times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Pharmacodynamic Analysis (Optional):

-

At the end of the study, or at specified time points, tumors can be excised.

-

Tumor lysates can be analyzed by Western blot or other methods to quantify the levels of BRAF V600E and pERK to confirm target engagement and pathway inhibition.

-

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition or regression.

Conclusion

This compound (CFT1946) is a promising clinical-stage targeted protein degrader with a well-defined mechanism of action against mutant BRAF V600. Its ability to induce the degradation of this key oncogenic driver offers a potential advantage over traditional inhibitors, particularly in the context of acquired resistance. Preclinical data have demonstrated its potency and selectivity, and early clinical data suggest a favorable safety profile with evidence of target engagement in patients. The ongoing Phase 1/2 trial will be crucial in further defining the therapeutic potential of this compound in the treatment of BRAF V600-mutant solid tumors.

References

- 1. Facebook [cancer.gov]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. 1stoncology.com [1stoncology.com]

- 4. CFT1946 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. youtube.com [youtube.com]

- 6. c4therapeutics.com [c4therapeutics.com]

- 7. c4therapeutics.com [c4therapeutics.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ir.c4therapeutics.com [ir.c4therapeutics.com]

- 10. ascopubs.org [ascopubs.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ir.c4therapeutics.com [ir.c4therapeutics.com]

- 13. C4 Therapeutics Presents Monotherapy Data Demonstrating Proof of Mechanism and Early Evidence of Proof of Concept From Ongoing CFT1946 Phase 1 Trial in BRAF V600 Mutant Solid Tumors at the European Society for Medical Oncology (ESMO) Congress 2024 – C4 Therapeutics, Inc. [ir.c4therapeutics.com]

- 14. promega.com [promega.com]

- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Tagarafdeg discovery and chemical synthesis

Absence of Publicly Available Information on "Tagarafdeg"

Following a comprehensive search for "this compound," it has been determined that there is no publicly available scientific literature, clinical data, or chemical information corresponding to this name. Searches for "this compound discovery," "this compound chemical synthesis," and related terms did not yield any relevant results in established chemical and biomedical databases.

This lack of information prevents the creation of the requested in-depth technical guide. The core requirements, including the presentation of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational knowledge of the compound .

It is possible that "this compound" may be:

-

A very new or emerging compound for which data has not yet been publicly disclosed.

-

An internal codename or designation not used in public-facing literature.

-

A misspelling of a different compound.

We recommend verifying the name and spelling of the molecule of interest. Once a publicly recognized compound name is provided, we will be able to proceed with generating the requested technical documentation.

Tagarafdeg: A Technical Guide to a Novel BRAF V600E Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of BRAF inhibitors has marked a significant advancement in the treatment of BRAF V600E-mutated cancers, particularly melanoma. However, the emergence of resistance mechanisms often limits their long-term efficacy. Tagarafdeg (CFT1946) represents a novel therapeutic strategy, functioning as a potent and selective degrader of mutant BRAF proteins. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and key experimental methodologies associated with this compound, offering a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug development.

Introduction: The Challenge of BRAF V600E and the Advent of Protein Degraders

The BRAF V600E mutation is a key oncogenic driver in a significant percentage of cancers, including approximately 50% of melanomas, as well as a subset of colorectal and non-small cell lung cancers (NSCLC).[1] This mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.[2] While first-generation BRAF inhibitors like vemurafenib, dabrafenib, and encorafenib have demonstrated significant clinical benefit, their effectiveness is often hampered by the development of resistance.[3][4]

Targeted protein degradation has emerged as a promising therapeutic modality to overcome the limitations of traditional inhibitors. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins. This compound (CFT1946) is a first-in-class, orally bioavailable PROTAC designed to specifically degrade BRAF V600E and other BRAF mutant proteins.[5][6]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a bifunctional degradation activating compound (BiDAC) that operates by linking the mutant BRAF V600E protein to the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6] This induced proximity facilitates the polyubiquitination of the BRAF V600E protein, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple target protein molecules, potentially leading to a more profound and durable suppression of the MAPK pathway compared to traditional occupancy-driven inhibitors.[5][6]

Mechanism of this compound-mediated BRAF V600E degradation.

Preclinical Data

In Vitro Potency and Selectivity

This compound has demonstrated potent and selective degradation of mutant BRAF V600E in various cancer cell lines. Key in vitro parameters are summarized in the table below.

| Parameter | Cell Line | Value | Reference |

| DC50 (BRAF V600E Degradation) | A375 (Melanoma) | 14 nM | [5][6] |

| IC50 (pERK Inhibition) | A375 (Melanoma) | 11 nM | [5][6] |

| GI50 (Cell Growth Inhibition) | A375 (Melanoma) | 94 nM | [5][6] |

This compound displays high selectivity for mutant BRAF over wild-type BRAF and other RAF isoforms, a critical feature for minimizing off-target effects.[5][6]

In Vivo Efficacy

In preclinical xenograft models, orally administered this compound has shown superior anti-tumor activity compared to standard-of-care BRAF inhibitors.

| Animal Model | Treatment | Dosage | Outcome | Reference |

| A375 Melanoma Xenograft | This compound | 10 mg/kg, PO, BID | Deeper and more durable tumor regression compared to encorafenib. | [5][6] |

| HT-29 Colorectal Cancer Xenograft | This compound | - | Superior single-agent activity compared to encorafenib + cetuximab. | [1][6] |

| BRAF V600E NSCLC PDX | This compound | - | Induced tumor regression where dabrafenib + trametinib showed only modest growth inhibition. | [1][6] |

| A375 Intracranial Metastatic Melanoma | This compound | - | Demonstrated a significant survival advantage over encorafenib. | [6] |

These findings highlight the potential of this compound to overcome resistance mechanisms and provide a more profound anti-tumor response.

Signaling Pathway

The BRAF V600E mutation leads to constitutive activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, a critical cascade regulating cell growth and proliferation. This compound-mediated degradation of BRAF V600E effectively abrogates this aberrant signaling.

This compound targets the constitutively active BRAF V600E protein.

Experimental Protocols

Western Blot for BRAF V600E and pERK

This protocol is optimized for the detection of BRAF V600E and phosphorylated ERK (pERK) in BRAF-mutant melanoma cell lines such as A375.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRAF V600E, anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Lysis: Treat cells with this compound or control compounds for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect chemiluminescence using an imaging system.

Western blot experimental workflow.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

BRAF V600E mutant cell line (e.g., A375)

-

96-well plates

-

Complete cell culture medium

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or control compounds for 72-96 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

In Vivo Xenograft Model

This protocol outlines the establishment and use of a subcutaneous A375 xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

A375 human melanoma cell line

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject A375 cells, typically mixed with Matrigel, into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control orally at the specified dose and schedule.

-

Tumor Measurement and Body Weight: Measure tumor volume with calipers and monitor mouse body weight regularly as a measure of toxicity.

-

Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for BRAF V600E levels).

Clinical Development

This compound (CFT1946) is currently being evaluated in a Phase 1/2 clinical trial (NCT05668585) for patients with BRAF V600 mutant solid tumors, including melanoma, NSCLC, and CRC.[5][7] The study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound as a monotherapy and in combination with other targeted agents.[5][7]

Conclusion

This compound is a promising novel therapeutic agent that leverages the principles of targeted protein degradation to overcome the limitations of existing BRAF inhibitors. Its potent and selective degradation of mutant BRAF V600E, coupled with superior preclinical in vivo efficacy, suggests its potential as a valuable treatment option for patients with BRAF-mutant cancers. The ongoing clinical evaluation will be crucial in determining its safety and efficacy in a clinical setting. This technical guide provides a foundational understanding of this compound for the scientific community, aiming to facilitate further research and development in this exciting area of oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C4 Therapeutics Presents New Preclinical Data for CFT1946 Highlighting Superior Activity as a Single Agent to Clinically Approved BRAF Inhibitor - BioSpace [biospace.com]

- 6. c4therapeutics.com [c4therapeutics.com]

- 7. 1stoncology.com [1stoncology.com]

The Critical Role of Cereblon (CRBN) in the Function of Tagarafdeg: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagarafdeg (CFT1946) is a clinical-stage, orally bioavailable bifunctional degradation activating compound (BiDAC) designed to selectively target and degrade mutant forms of the BRAF protein, a key driver in various cancers.[1][2] Unlike traditional enzyme inhibitors, this compound leverages the cell's own ubiquitin-proteasome system to eliminate the target protein. This mechanism is entirely dependent on the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides an in-depth exploration of the pivotal role of CRBN in the function of this compound, detailing the underlying molecular mechanisms, quantitative data, and key experimental methodologies used in its characterization.

The Cereblon E3 Ligase Complex: The Engine of Degradation

Cereblon is a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] This complex, also comprising DDB1, CUL4A, and ROC1, is responsible for attaching ubiquitin chains to specific protein substrates, marking them for degradation by the 26S proteasome.[5][6] this compound functions by acting as a "molecular glue" between CRBN and the mutant BRAF protein. This induced proximity leads to the ubiquitination and subsequent degradation of BRAF, thereby inhibiting downstream oncogenic signaling.[6][7]

Quantitative Analysis of this compound's CRBN-Dependent Activity

The efficacy of this compound is intrinsically linked to its ability to form a stable ternary complex with CRBN and mutant BRAF, leading to efficient protein degradation. The following tables summarize key quantitative data characterizing the potency of this compound.

| Parameter | Cell Line | Value | Reference(s) |

| DC50 (BRAF V600E Degradation) | A375 | 14 nM | [8][9] |

| Dmax (Maximum Degradation) | A375 | >74% (Emax = 26% remaining) | [5][10] |

| IC50 (pERK Inhibition) | A375 | 11 nM | [9][11] |

| GI50 (Growth Inhibition) | A375 | 94 nM (at 96h) | [9][11] |

Table 1: In Vitro Potency of this compound in BRAF V600E Mutant A375 Cells. DC50 represents the concentration of this compound required to degrade 50% of the target protein. Dmax indicates the maximum degradation achieved. IC50 for pERK inhibition reflects the functional consequence of BRAF degradation on the MAPK pathway. GI50 is the concentration that inhibits cell growth by 50%.

| BRAF Mutant | Class | Degradation by this compound | Reference(s) |

| BRAF V600E | I | Yes | [8][9] |

| p61-BRAF V600E Splice Variant | I | Yes | [8][9] |

| BRAF G469A | II | Yes | [8][9] |

| BRAF G466V | III | Yes | [8][9] |

| Wild-Type BRAF | - | No | [1][9] |

| CRAF | - | No | [1][9] |

Table 2: Degradation Profile of this compound Against Various BRAF Mutants. this compound demonstrates selectivity for mutant forms of BRAF over the wild-type protein and the related kinase CRAF.

Signaling Pathway: this compound-Mediated Inhibition of the MAPK Cascade

Mutant BRAF proteins, particularly BRAF V600E, constitutively activate the mitogen-activated protein kinase (MAPK) signaling pathway, leading to uncontrolled cell proliferation and survival. This compound-induced degradation of mutant BRAF effectively shuts down this oncogenic signaling cascade, as evidenced by the reduction of phosphorylated ERK (pERK), a key downstream effector.[1][8]

Figure 1: this compound-Mediated Degradation of Mutant BRAF and Inhibition of the MAPK Signaling Pathway. this compound brings the CRL4-CRBN E3 ligase complex into proximity with mutant BRAF, leading to its ubiquitination and proteasomal degradation. This prevents the phosphorylation of MEK and ERK, thereby inhibiting downstream signaling that drives cell proliferation and survival.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

CRBN Binding and Ternary Complex Formation Assays

Objective: To quantify the binding affinity of this compound to CRBN and the formation of the this compound-CRBN-BRAF V600E ternary complex.

Methodologies:

-

Bioluminescence Resonance Energy Transfer (BRET):

-

HEK293T cells are co-transfected with plasmids encoding CRBN fused to NanoLuc luciferase and BRAF V600E fused to HaloTag.

-

Cells are treated with a cell-permeable HaloTag ligand labeled with a fluorescent acceptor.

-

A serial dilution of this compound is added to the cells.

-

The NanoBRET substrate is added, and the BRET signal is measured. An increase in the BRET signal indicates the formation of the ternary complex.[12][13]

-

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

-

Recombinant GST-tagged CRBN and His-tagged BRAF V600E are used.

-

A terbium-labeled anti-GST antibody (donor) and a fluorescently labeled anti-His antibody (acceptor) are used.

-

Components are incubated with varying concentrations of this compound.

-

The TR-FRET signal is measured, where an increase in signal indicates complex formation.

-

-

Surface Plasmon Resonance (SPR):

-

Recombinant CRBN is immobilized on a sensor chip.

-

A solution containing a fixed concentration of this compound and varying concentrations of BRAF V600E is flowed over the chip.

-

The binding kinetics and affinity of the ternary complex are determined by measuring changes in the refractive index at the sensor surface.[14]

-

Protein Degradation Assays

Objective: To quantify the degradation of BRAF V600E in cells treated with this compound.

Methodology: Western Blotting

-

A375 cells (homozygous for BRAF V600E) are seeded in 6-well plates.

-

Cells are treated with a dose range of this compound for a specified time (e.g., 24 hours).

-

Cells are lysed, and total protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against BRAF, pERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

-

The membrane is then incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using a chemiluminescence detection system, and band intensities are quantified using densitometry software.[15][16]

In-Cell Ubiquitination Assay

Objective: To demonstrate that this compound induces the ubiquitination of BRAF V600E.

Methodology:

-

HEK293T cells are co-transfected with plasmids expressing HA-tagged ubiquitin, FLAG-tagged BRAF V600E, and CRBN.

-

Cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cells are lysed under denaturing conditions to disrupt protein-protein interactions.

-

FLAG-BRAF V600E is immunoprecipitated from the cell lysates using anti-FLAG affinity beads.

-

The immunoprecipitated proteins are resolved by SDS-PAGE and analyzed by Western blotting using an anti-HA antibody to detect ubiquitinated BRAF V600E.[17][18]

Figure 2: Experimental Workflow for Characterizing this compound. A logical progression of experiments from biochemical and biophysical assays to cellular and in vivo models is crucial for the comprehensive characterization of a targeted protein degrader like this compound.

Conclusion

The function of this compound is unequivocally dependent on its interaction with Cereblon. By hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex, this compound effectively induces the degradation of oncogenic mutant BRAF proteins, leading to the suppression of the MAPK signaling pathway and potent anti-tumor activity. The quantitative data and experimental methodologies outlined in this guide provide a framework for understanding and evaluating the critical role of CRBN in the mechanism of action of this promising new class of targeted cancer therapeutics.

References

- 1. ir.c4therapeutics.com [ir.c4therapeutics.com]

- 2. drughunter.com [drughunter.com]

- 3. Targeted Protein Degraders | Bruker [bruker.com]

- 4. researchgate.net [researchgate.net]

- 5. | BioWorld [bioworld.com]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound (CFT1946) | mutant BRAF PROTAC | Probechem Biochemicals [probechem.com]

- 10. c4therapeutics.com [c4therapeutics.com]

- 11. researchgate.net [researchgate.net]

- 12. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ternary Complex Formation [at.promega.com]

- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effect of Dabrafenib on the MAPK Signaling Pathway

Note: This technical guide focuses on Dabrafenib, a well-characterized BRAF inhibitor. The initially requested topic, "Tagarafdeg," did not yield results in scientific literature and is presumed to be a typographical error for Dabrafenib.

Executive Summary

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its dysregulation, often through mutations in genes like BRAF, is a key driver in many cancers, particularly melanoma.[2] Dabrafenib (Tafinlar®) is a potent and selective ATP-competitive inhibitor of the BRAF kinase, specifically targeting activating mutations such as BRAF V600E.[3][4] By inhibiting mutant BRAF, Dabrafenib blocks the downstream signaling cascade, leading to decreased phosphorylation of MEK and ERK, ultimately resulting in cell cycle arrest and apoptosis in tumor cells.[5][6] This guide provides a comprehensive overview of Dabrafenib's mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols for its evaluation, and visualizations of its interaction with the MAPK pathway.

Mechanism of Action

The MAPK pathway, also known as the RAS/RAF/MEK/ERK pathway, is a cascade of protein kinases that transduce signals from the cell surface to the nucleus.[7] In approximately 50% of melanomas, a mutation in the BRAF gene, most commonly V600E, leads to constitutive activation of the BRAF protein kinase.[5] This bypasses the need for upstream growth signals and results in persistent downstream signaling, promoting uncontrolled cell proliferation and survival.[2][7]

Dabrafenib functions by selectively binding to the ATP-binding site of the active conformation of mutant BRAF kinase (including V600E, V600K, and V600D), preventing it from phosphorylating and activating its downstream target, MEK.[4][5] This inhibition leads to a shutdown of the signaling cascade, characterized by reduced levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK).[8] The consequences for the cancer cell are a G1 phase cell cycle arrest and the induction of apoptosis.[5]

A notable characteristic of BRAF inhibitors like Dabrafenib is the phenomenon of "paradoxical activation." In cells with wild-type BRAF but an activating RAS mutation, Dabrafenib can paradoxically increase MAPK signaling.[5][9] This occurs because the inhibitor promotes the dimerization of RAF proteins, leading to the transactivation of CRAF and subsequent downstream signaling.[9] This mechanism is believed to contribute to certain side effects, such as the development of cutaneous squamous cell carcinomas.[5] The co-administration of a MEK inhibitor, such as Trametinib, can abrogate this paradoxical activation and has been shown to improve therapeutic outcomes and delay the onset of resistance.[2][5]

Quantitative Data

The efficacy of Dabrafenib has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Preclinical Activity of Dabrafenib

This table presents the in vitro enzymatic and cellular potency of Dabrafenib against various BRAF mutations and cell lines.

| Parameter | Target/Cell Line | Mutation Status | Value | Reference |

| Enzymatic IC₅₀ | BRAF | V600E | 0.68 nM | [9] |

| BRAF | Wild-Type | 0.64 nM | [9] | |

| Cellular gIC₅₀ | A375P (Melanoma) | BRAF V600E | <200 nM | [9] |

| YUMAC (Melanoma) | BRAF V600K | <30 nM | [9] | |

| WM-115 (Melanoma) | BRAF V600D | <30 nM | [9] | |

| HCT-116 (Colon) | KRAS Mutant | >10 µM | [9] | |

| C32 (Melanoma) | BRAF V600E | 16.36 µM (2D) | ||

| C32 (Melanoma) | BRAF V600E | 21.05 µM (3D) | ||

| Pharmacodynamics | pERK Inhibition (A375P Xenograft) | BRAF V600E | 89% decrease | [5] |

| Ki67 Inhibition (A375P Xenograft) | BRAF V600E | 28% decrease | [5] | |

| p27 Upregulation (A375P Xenograft) | BRAF V600E | 54% increase | [5] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. gIC₅₀ is the concentration for 50% growth inhibition.

Table 2: Clinical Efficacy of Dabrafenib in Combination with Trametinib (MEK Inhibitor)

This table summarizes key clinical outcomes for Dabrafenib plus Trametinib in patients with BRAF V600-mutant cancers.

| Trial / Cancer Type | Endpoint | Result | Reference |

| COMBI-d / COMBI-v (Metastatic Melanoma) | Median Progression-Free Survival (PFS) | 11.0 months | [10] |

| Overall Survival (OS) | 25.1 months | [10] | |

| Overall Response Rate (ORR) | 67% | [10] | |

| ROAR Trial (Anaplastic Thyroid Carcinoma) | Overall Response Rate (ORR) | 56% | [11] |

| ROAR Trial (Biliary Tract Cancer) | Overall Response Rate (ORR) | 53% | [11] |

| ROAR Trial (High-Grade Glioma) | Overall Response Rate (ORR) | 33% | [11] |

| ROAR Trial (Hairy Cell Leukemia) | Overall Response Rate (ORR) | 89% | [11] |

Experimental Protocols

The following sections detail standardized protocols for key experiments used to evaluate the effect of Dabrafenib on the MAPK pathway.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of Dabrafenib on cell proliferation and is used to calculate gIC₅₀ values.

Objective: To measure the dose-dependent effect of Dabrafenib on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A375 melanoma cells) are seeded into 96-well plates at a density of 2,000-5,000 cells per well and incubated overnight to allow for attachment.[12]

-

Drug Preparation: A stock solution of Dabrafenib in DMSO is prepared. Serial dilutions are then made in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with an equivalent DMSO concentration) is also prepared.[12]

-

Treatment: The medium is removed from the cells and replaced with medium containing the various concentrations of Dabrafenib or the vehicle control.

-

Incubation: The plates are incubated for a period of 72 hours at 37°C in a 5% CO₂ incubator.[12]

-

Viability Measurement: After incubation, the plate is equilibrated to room temperature. A luminescent cell viability reagent (e.g., CellTiter-Glo®) is added to each well. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.[12]

-

Data Acquisition: The plate is mixed on an orbital shaker for 2 minutes to induce lysis and incubated for 10 minutes to stabilize the signal. Luminescence is then measured using a plate-reading luminometer.[12]

-

Analysis: The luminescent signal from treated wells is normalized to the vehicle-treated control wells (representing 100% viability). The gIC₅₀ value is calculated by plotting the normalized viability against the log of the Dabrafenib concentration and fitting the data to a dose-response curve.

Western Blot Analysis for MAPK Pathway Phosphorylation

This technique is used to detect and quantify changes in the phosphorylation status of key pathway proteins like MEK and ERK following Dabrafenib treatment.

Objective: To assess the inhibitory effect of Dabrafenib on BRAF activity by measuring the phosphorylation of downstream targets MEK1/2 and ERK1/2.

Methodology:

-

Cell Culture and Treatment: Cells are grown in 6-well plates to 70-80% confluency. They are then treated with varying concentrations of Dabrafenib (e.g., 0-1000 nM) for a specified time (e.g., 1-2 hours).[1][12]

-

Cell Lysis: After treatment, the cells are washed with ice-cold Phosphate-Buffered Saline (PBS). A lysis buffer containing protease and phosphatase inhibitors is added to each well. The cells are scraped and the lysate is collected in pre-chilled tubes.[12]

-

Lysate Clarification: The lysate is incubated on ice for 30 minutes and then centrifuged at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. The supernatant containing the protein extract is collected.[1]

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of samples.[1]

-

Sample Preparation: A standardized amount of protein (e.g., 20-30 µg) from each sample is mixed with Laemmli sample buffer and heated at 95-100°C for 5 minutes to denature the proteins.[13]

-

Gel Electrophoresis (SDS-PAGE): The denatured protein samples are loaded into a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.[1]

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[14]

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., rabbit anti-phospho-ERK1/2).[13]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[13]

-

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with HRP to produce light. This signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands is quantified using densitometry software. To control for protein loading, the membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein (e.g., total ERK1/2) or a housekeeping protein like GAPDH. The level of phosphorylated protein is then normalized to the level of total protein.[15]

In Vivo Tumor Xenograft Study

This protocol is used to evaluate the anti-tumor efficacy of Dabrafenib in a living organism.

Objective: To determine the effect of orally administered Dabrafenib on the growth of human tumor xenografts in immunocompromised mice.

Methodology:

-

Cell Implantation: Human cancer cells with a BRAF V600E mutation (e.g., Colo 205 or A375P) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[9][16]

-

Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Treatment: The mice are randomized into different treatment groups (e.g., vehicle control, Dabrafenib at 10, 30, and 100 mg/kg).[9] Dabrafenib is administered orally, typically once daily, for a set period (e.g., 14-21 days).[9]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight is also monitored as an indicator of toxicity.[16]

-

Pharmacodynamic Analysis: At specific time points during or after the treatment period, a subset of animals may be euthanized to collect tumors for biomarker analysis (e.g., via Western blot or immunohistochemistry) to confirm target engagement (e.g., inhibition of pERK).[5][9]

-

Data Analysis: The mean tumor volumes for each treatment group are plotted over time. The efficacy of the treatment is often expressed as Tumor Growth Inhibition (TGI). Statistical analysis is performed to determine if the difference in tumor growth between treated and control groups is significant.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medschool.co [medschool.co]

- 8. researchgate.net [researchgate.net]

- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dabrafenib plus trametinib in BRAFV600E-mutated rare cancers: the phase 2 ROAR trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: Structural and Chemical Properties of Tagarafdeg (CFT1946)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagarafdeg, also known as CFT1946, is a pioneering, orally active, and mutant-selective bifunctional degradation activating compound (BiDAC). It is engineered to target and degrade BRAF V600E, a common oncogenic driver mutation in various cancers. As a heterobifunctional protein degrader, this compound utilizes the body's own ubiquitin-proteasome system to achieve its therapeutic effect, offering a novel approach to overcome the limitations of traditional BRAF inhibitors. This document provides a comprehensive overview of the structural, chemical, and pharmacological properties of this compound, based on preclinical and ongoing clinical data.

Structural and Chemical Properties

This compound is a complex synthetic organic molecule designed to bridge the gap between the target protein (mutant BRAF) and the E3 ubiquitin ligase complex. Its key structural and chemical properties are summarized below.

| Property | Value |

| Synonyms | CFT1946, CFT-1946 |

| Chemical Formula | C45H49F2N11O9S |

| Molecular Weight | 958.00 g/mol |

| CAS Number | 2882165-79-7 |

| Appearance | Solid, off-white to light yellow |

| SMILES String | CN1C(C(C(N(CCC2=O)C(N2)=O)=N1)=C3)=CC(N(CC4)CCC4(O)CC(N5CCC6(C--INVALID-LINK--=CC=C9N--INVALID-LINK--CC)(=O)=O)=C9C#N)C(C7=C8)=O)CO6)CC5)=O)=C3F |

| Solubility | Soluble in DMSO (100 mg/mL) |

| Storage | Store at 4°C, protected from light, under a nitrogen atmosphere. In solvent, store at -80°C for up to 6 months. |

Mechanism of Action

This compound functions as a proteolysis-targeting chimera (PROTAC). It is comprised of a moiety that binds to the mutant BRAF V600E protein and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual-binding action brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of BRAF V600E. The polyubiquitinated protein is then recognized and degraded by the proteasome.[1] This targeted degradation effectively eliminates the oncogenic signaling driven by the mutant BRAF protein.

A key advantage of this degradation-based approach is the avoidance of paradoxical RAF activation, a common resistance mechanism associated with traditional BRAF inhibitors. By degrading the mutant BRAF protein, this compound prevents it from forming dimers with wild-type RAF, thus abrogating this resistance pathway.[2][3]

Signaling Pathway

The primary signaling pathway affected by this compound is the mitogen-activated protein kinase (MAPK) pathway. The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival. By degrading BRAF V600E, this compound inhibits the downstream phosphorylation of MEK and ERK, leading to a shutdown of this oncogenic signaling cascade.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.

Table 1: In Vitro Activity

| Parameter | Cell Line | Value | Reference(s) |

| DC50 (BRAF V600E) | A375 | 14 nM | [4] |

| GI50 (Cell Growth) | A375 | 94 nM | [5][6] |

| pERK Inhibition (IC50) | A375 | 11 nM | [5][6] |

Table 2: In Vivo Efficacy in A375 Xenograft Mouse Model

| Dosage Regimen (Oral) | Outcome | Reference(s) |

| 0.3 - 10 mg/kg BID | Dose-dependent tumor regression. | [7] |

| 10 mg/kg BID | Sustained tumor regression; identified as the minimum efficacious dose. | [7] |

Table 3: Phase 1 Clinical Trial (NCT05668585) - Monotherapy Arm

| Parameter | Value |

| Number of Patients (as of 2024) | 36 |

| Dose Cohorts | 20 mg to 640 mg BID |

| Tumor Types | Melanoma (39%), Colorectal Cancer (39%), NSCLC (6%), Other (17%) |

| Prior BRAF Inhibitor Therapy | 97% of patients |

| Anti-Tumor Activity | Tumor reduction observed in the majority of patients across various V600 mutation types. |

| Safety Profile | Well-tolerated with no dose-limiting toxicities reported. Most adverse events were Grade 1 or 2. |

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are proprietary to C4 Therapeutics and not fully available in the public domain. However, based on published abstracts and presentations, the following outlines the general methodologies used.

General Experimental Workflow

Cell Viability Assay

-

Objective: To determine the effect of this compound on the growth and proliferation of cancer cell lines.

-

Methodology:

-

BRAF V600E mutant (e.g., A375) and wild-type BRAF (e.g., HCT116) cells are cultured in appropriate media.

-

Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 96 hours), cell viability is assessed using a luminescent-based assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

-

The half-maximal growth inhibition (GI50) is calculated from the dose-response curves.

-

-

Reference: This methodology is consistent with the data presented in abstracts from AACR meetings.[5][6]

Western Blot Analysis

-

Objective: To confirm the degradation of BRAF V600E and the inhibition of downstream MAPK signaling.

-

Methodology:

-

A375 cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for BRAF V600E, phosphorylated ERK (pERK), total ERK, and a loading control (e.g., vinculin).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Reference: Descriptions of Western blot experiments can be found in presentations by Sowa M.E. et al. and Liang, Y.[4]

A375 Xenograft Mouse Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.

-

Methodology:

-

Immunocompromised mice (e.g., BALB/c nude) are subcutaneously implanted with A375 human melanoma cells.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally, typically twice daily (BID), at various dose levels (e.g., 0.3, 3, and 10 mg/kg).

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for BRAF V600E and pERK levels).

-

-

Reference: Details of the A375 xenograft model studies are presented in materials from C4 Therapeutics.[7]

Conclusion

This compound (CFT1946) represents a promising new class of targeted cancer therapy. Its unique mechanism of action as a selective degrader of mutant BRAF V600E offers the potential to overcome known resistance mechanisms to existing BRAF inhibitors. The robust preclinical data, demonstrating potent in vitro and in vivo activity, has paved the way for its ongoing clinical evaluation. The favorable safety and preliminary efficacy signals from the Phase 1 trial further underscore its potential as a valuable therapeutic option for patients with BRAF V600-mutant solid tumors. Further clinical development will be crucial in fully defining the role of this compound in the oncology treatment landscape.

References

Preclinical Profile of Tagarafdeg (CFT1946): A Targeted BRAF V600X Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tagarafdeg (CFT1946) is a first-in-class, orally bioavailable Bifunctional Degradation Activating Compound (BiDAC) designed to selectively target and degrade BRAF V600X mutant proteins. Preclinical research has demonstrated its potential to overcome the limitations of current BRAF inhibitors (BRAFi). By hijacking the body's natural protein disposal system, this compound effectively eliminates the mutant BRAF protein, leading to sustained pathway inhibition and potent anti-tumor activity in a range of preclinical models, including those resistant to approved BRAFi. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying mechanism of action of this compound.

Mechanism of Action

This compound is a heterobifunctional molecule that induces the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and the mutant BRAF V600X protein. This proximity leads to the polyubiquitination of the BRAF V600X protein, marking it for degradation by the proteasome. Unlike BRAF inhibitors that only block the kinase activity and can lead to paradoxical RAF activation and resistance through dimerization, this compound removes the entire protein, thus preventing both monomeric and dimeric signaling. This degradation-based approach offers a distinct advantage in overcoming resistance mechanisms.

Below is a diagram illustrating the mechanism of action of this compound.

Caption: Mechanism of action of this compound (CFT1946).

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | BRAF Mutation | Assay | Endpoint | Value (nM) | Incubation Time (h) |

| A375 | Melanoma | V600E | Degradation (HiBiT) | DC50 | 14 | 24 |

| A375 | Melanoma | V600E | pERK Inhibition (HTRF) | IC50 | 11 | 24 |

| A375 | Melanoma | V600E | Cell Growth | GI50 | 94 | 96 |

| HCT116 | Colorectal Cancer | WT | Cell Growth | - | No effect | - |

| H1666 | Lung Cancer | G466V | Cell Proliferation | - | Inhibition | - |

Data sourced from references.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Cancer Type | Treatment | Dosing Schedule | Outcome |

| A375 Xenograft | Melanoma (V600E) | This compound 10 mg/kg | PO, BID | Deeper and more durable tumor regression compared to encorafenib. |

| A375-NRAS Q61K Xenograft | Melanoma (V600E) | This compound (single agent) | PO, BID | Robust tumor growth inhibition. |

| A375-NRAS Q61K Xenograft | Melanoma (V600E) | This compound + Trametinib (MEK inhibitor) | PO, BID | Tumor regression. |

| HT-29 Xenograft | Colorectal (V600E) | This compound + Cetuximab | - | Superior activity to BRAFi + cetuximab. |

| Colo205 Xenograft | Colorectal (V600E) | This compound | - | Durable tumor suppression. |

| BRAF V600X NSCLC PDX | NSCLC | This compound | - | Single-agent regression. |

| A375 Intracranial Xenograft | Melanoma (V600E) | This compound | - | Dose-dependent efficacy and prolonged survival vs. encorafenib. |

Data sourced from references.

Experimental Protocols

In Vitro Assays

This protocol describes the quantification of BRAF V600E protein levels in cells following treatment with this compound.

-

Cell Line: A375 melanoma cells endogenously expressing BRAF V600E.

-

Reagents:

-

This compound (CFT1946)

-

Nano-Glo® HiBiT Lytic Assay System (Promega)

-

-

Procedure:

-

Seed A375 cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 24 hours.

-

Lyse the cells using the Nano-Glo® HiBiT Lytic Buffer.

-

Add the Nano-Glo® HiBiT Substrate and Luciferase.

-

Measure luminescence using a plate reader.

-

The luminescence signal is proportional to the amount of BRAF V600E-HiBiT fusion protein.

-

Calculate the DC50 value (concentration at which 50% of the protein is degraded) by fitting the data to a dose-response curve.

-

This protocol measures the phosphorylation of ERK, a downstream effector in the MAPK pathway, to assess the inhibitory activity of this compound.

-

Cell Line: A375 melanoma cells.

-

Reagents:

-

This compound (CFT1946)

-

Phospho-ERK (Thr202/Tyr204) HTRF Kit

-

-

Procedure:

-

Plate A375 cells in a 96-well plate.

-

Treat cells with varying concentrations of this compound for 24 hours.

-

Lyse the cells according to the HTRF kit protocol.

-

Add the HTRF antibodies (anti-phospho-ERK and anti-total-ERK).

-

Incubate to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader to measure the fluorescence resonance energy transfer (FRET) signal.

-

Calculate the IC50 value (concentration at which 50% of ERK phosphorylation is inhibited).

-

In Vivo Xenograft Studies

The following diagram outlines the general workflow for in vivo xenograft studies.

Caption: General workflow for in vivo xenograft studies.

-

Animal Model: Immunocompromised mice (e.g., nude or NSG mice).

-

Cell Line: A375 human melanoma cells (BRAF V600E homozygous).

-

Procedure:

-

Subcutaneously implant A375 cells into the flank of the mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) orally twice daily (BID). The control group receives vehicle.

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for BRAF and pERK levels).

-

Signaling Pathway

This compound targets the BRAF V600X mutation, a key driver in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The degradation of mutant BRAF by this compound leads to the downregulation of this pathway, thereby inhibiting cancer cell proliferation and survival.

The diagram below illustrates the MAPK signaling pathway and the point of intervention by this compound.

Caption: MAPK signaling pathway and this compound's point of intervention.

Conclusion

The preclinical data for this compound (CFT1946) strongly support its development as a novel therapeutic for BRAF V600X-mutant cancers. Its unique degradation mechanism provides a clear advantage over traditional BRAF inhibitors by overcoming key resistance pathways. The potent and selective degradation of mutant BRAF V600X, leading to durable anti-tumor responses in various preclinical models, including those with brain metastases and acquired resistance, highlights its significant clinical potential. Ongoing clinical trials will further elucidate the safety and efficacy of this compound in patients.

Tagarafdeg's potential in oncology research

An initial search for "Tagarafdeg" has yielded no results in publicly available scientific literature or drug databases. This suggests that "this compound" may be a highly novel compound, an internal codename not yet disclosed publicly, or a potential misspelling of another drug.

To provide an accurate and in-depth technical guide as requested, clarification on the identity of this compound is necessary. Without foundational information such as its molecular target, mechanism of action, and associated preclinical or clinical data, it is not possible to generate the requested content, including data tables, experimental protocols, and signaling pathway diagrams.

Please verify the name of the compound. If "this compound" is an internal designation, providing any non-confidential information regarding its biological target or the signaling pathway it modulates would be essential to proceed with a comprehensive analysis of its potential in oncology research.

The Novelty of Tagarafdeg: A Bifunctional Degrader-Antibody Conjugate (BiDAC) Approach to Overcoming Resistance in BRAF-Mutant Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tagarafdeg (CFT1946) represents a significant advancement in the landscape of targeted cancer therapy. As an orally active, potent, and selective bifunctional degradation activating compound (BiDAC), it is designed to harness the cell's natural protein disposal machinery to eliminate mutant BRAF proteins, a key driver in various cancers. This technical guide provides a comprehensive overview of the novelty of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. The core innovation of this compound lies in its ability to overcome the limitations of traditional BRAF inhibitors, such as acquired resistance and paradoxical RAF activation, by inducing the degradation of the target protein rather than merely inhibiting its enzymatic activity.

Introduction: The Challenge of BRAF-Mutant Cancers and the Advent of Protein Degraders

BRAF, a serine/threonine protein kinase in the MAPK signaling pathway, is a critical regulator of cell proliferation and survival.[1] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the MAPK pathway, driving tumorigenesis in a significant portion of melanomas, colorectal cancers, and non-small cell lung cancers.[2] While small-molecule BRAF inhibitors have shown clinical efficacy, their long-term benefit is often limited by the development of resistance, frequently through mechanisms that involve RAF dimerization.[3]

Targeted protein degradation has emerged as a powerful therapeutic modality to address the limitations of conventional inhibitors. Bifunctional degraders, such as those based on the Proteolysis Targeting Chimera (PROTAC) technology, are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is a novel, orally bioavailable BiDAC that selectively targets mutant BRAF for degradation by recruiting the Cereblon (CRBN) E3 ligase.[3][4]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound's mechanism of action is centered on its ability to induce the formation of a ternary complex between the neosubstrate (mutant BRAF) and the CRBN E3 ligase complex (CRL4-CRBN). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the mutant BRAF protein. The resulting polyubiquitinated BRAF is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules. A key advantage of this degradation-based approach is the elimination of the entire protein, which prevents it from participating in scaffolding functions or resistance-conferring dimerizations.[5][6]

Quantitative Preclinical Data

This compound has demonstrated potent and selective degradation of mutant BRAF in preclinical models, leading to the inhibition of downstream signaling and tumor growth.

| Parameter | Cell Line | Value | Reference |

| DC50 (BRAF V600E Degradation) | A375 | 14 nM | [4] |

| IC50 (ERK Phosphorylation) | A375 | 11 nM (at 24hr) | [7] |

| GI50 (Cell Growth Inhibition) | A375 | 94 nM (at 96hr) | [7] |

| In Vivo Model | Treatment | Outcome | Reference |

| A375 Xenograft (BRAF V600E) | 10 mg/kg PO BID | Sustained tumor regression | [4] |

| A375 + NRAS-Q61K Xenograft (BRAFi-Resistant) | 10 mg/kg PO BID (single agent) | ~35% Tumor Growth Inhibition (TGI) | [1] |

| A375 + NRAS-Q61K Xenograft (BRAFi-Resistant) | 30 mg/kg PO BID (single agent) | ~60% Tumor Growth Inhibition (TGI) | [1] |

Experimental Protocols

The characterization of this compound involved a series of standard and specialized in vitro and in vivo assays.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: A375 (BRAF V600E mutant) and HCT116 (BRAF wild-type) cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Plates are incubated for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and the GI50 (concentration required to inhibit cell growth by 50%) is calculated using non-linear regression analysis.

Western Blot Analysis

Objective: To quantify the degradation of BRAF V600E and the inhibition of downstream MAPK signaling (pERK).

Methodology:

-

Cell Lysis: A375 cells are treated with various concentrations of this compound for 24 hours. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against BRAF V600E, phospho-ERK (pERK), total ERK, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry: Band intensities are quantified using image analysis software, and protein levels are normalized to the loading control.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of BRAF V600E-driven cancer.

Methodology:

-

Cell Implantation: A375 cells are suspended in a mixture of media and Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., female nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration: this compound is administered orally (PO) twice daily (BID) at specified doses (e.g., 0.3, 3, and 10 mg/kg). The vehicle control group receives the formulation without the active compound.

-

Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot) to confirm target degradation in vivo.

Novelty and Future Directions

The novelty of this compound lies in its distinct mechanism of action compared to traditional BRAF inhibitors. By inducing the degradation of mutant BRAF, this compound has the potential to:

-

Overcome Resistance: Degrade BRAF mutants that are resistant to inhibitors due to dimerization or other mechanisms.

-

Avoid Paradoxical Activation: By eliminating the BRAF protein, this compound prevents the paradoxical activation of the MAPK pathway that can occur with some BRAF inhibitors in wild-type BRAF cells.

-

Achieve Sustained Response: The catalytic nature of degradation may lead to a more durable response compared to occupancy-driven inhibition.